molecular formula C22H20FN3O3S2 B11265762 N-(3-Ethoxy-4-methoxybenzyl)-2-[(9-fluoro[1]benzothieno[3,2-D]pyrimidin-4-YL)sulfanyl]acetamide

N-(3-Ethoxy-4-methoxybenzyl)-2-[(9-fluoro[1]benzothieno[3,2-D]pyrimidin-4-YL)sulfanyl]acetamide

Cat. No.: B11265762
M. Wt: 457.5 g/mol
InChI Key: YCVCKIYUUYHVCW-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-4-methoxybenzyl)-2-[(9-fluoro[1]benzothieno[3,2-D]pyrimidin-4-YL)sulfanyl]acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxy-4-methoxybenzyl)-2-[(9-fluoro[1]benzothieno[3,2-D]pyrimidin-4-YL)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:

    Formation of the Benzothienopyrimidine Core: This step involves the construction of the benzothienopyrimidine ring system through cyclization reactions.

    Introduction of the Fluoro Group: Fluorination reactions are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Sulfanyl Group: Thiolation reactions are used to introduce the sulfanyl group, often using thiolating agents like thiourea or thiols.

    Formation of the Acetamide Linkage: Amide bond formation is achieved through coupling reactions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include continuous flow synthesis, use of automated reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxy-4-methoxybenzyl)-2-[(9-fluoro[1]benzothieno[3,2-D]pyrimidin-4-YL)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-4-methoxybenzyl)-2-[(9-fluoro[1]benzothieno[3,2-D]pyrimidin-4-YL)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Signaling pathways or metabolic pathways affected by the compound’s action.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Ethoxy-4-methoxybenzyl)-2-[(9-chloro[1]benzothieno[3,2-D]pyrimidin-4-YL)sulfanyl]acetamide
  • N-(3-Ethoxy-4-methoxybenzyl)-2-[(9-bromo[1]benzothieno[3,2-D]pyrimidin-4-YL)sulfanyl]acetamide

Uniqueness

N-(3-Ethoxy-4-methoxybenzyl)-2-[(9-fluoro[1]benzothieno[3,2-D]pyrimidin-4-YL)sulfanyl]acetamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its chloro or bromo analogs.

Properties

Molecular Formula

C22H20FN3O3S2

Molecular Weight

457.5 g/mol

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-[(9-fluoro-[1]benzothiolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H20FN3O3S2/c1-3-29-16-9-13(7-8-15(16)28-2)10-24-18(27)11-30-22-21-20(25-12-26-22)19-14(23)5-4-6-17(19)31-21/h4-9,12H,3,10-11H2,1-2H3,(H,24,27)

InChI Key

YCVCKIYUUYHVCW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)CSC2=NC=NC3=C2SC4=CC=CC(=C43)F)OC

Origin of Product

United States

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